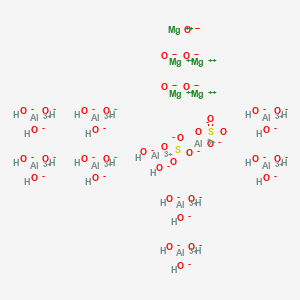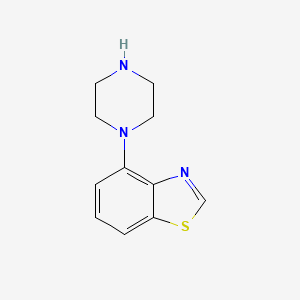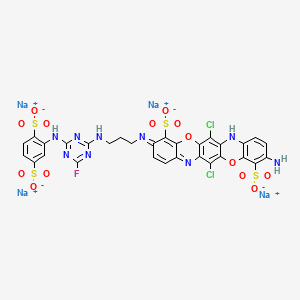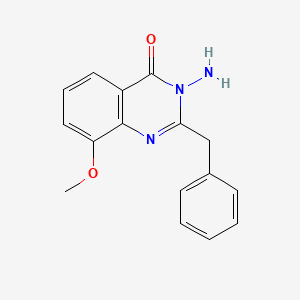
Cyanopindolol hémi-fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanopindolol hemifumarate is a chemical compound known for its potent antagonistic properties at both beta-adrenergic receptors and serotonin receptors. It is commonly used in scientific research due to its ability to block these receptors, making it valuable in studies related to cardiovascular and neurological functions .
Applications De Recherche Scientifique
Cyanopindolol hemifumarate is widely used in scientific research due to its ability to block beta-adrenergic and serotonin receptors. Its applications include:
Cardiovascular Research: Used to study the effects of beta-blockers on heart rate and blood pressure.
Neurological Studies: Employed in research on serotonin receptors and their role in mood regulation and other neurological functions.
Pharmacological Research: Utilized to investigate the mechanisms of action of various drugs and their interactions with beta-adrenergic and serotonin receptors
Mécanisme D'action
Target of Action
Cyanopindolol hemifumarate primarily targets the 5-HT 1A/1B serotonin receptors and the β-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes such as mood regulation, anxiety, and cardiac function.
Mode of Action
Cyanopindolol hemifumarate acts as an antagonist at both the 5-HT 1A/1B serotonin receptors and the β-adrenoceptors
Biochemical Pathways
serotonergic and adrenergic signaling pathways . These pathways play key roles in numerous physiological processes, including mood regulation, anxiety response, and cardiovascular function .
Pharmacokinetics
It is known to be soluble in dmso to a concentration of 100 mm , which may influence its bioavailability and distribution in the body.
Result of Action
As an antagonist of 5-HT 1A/1B serotonin receptors and β-adrenoceptors, Cyanopindolol hemifumarate can modulate the physiological processes regulated by these receptors. By blocking these receptors, it may alter mood regulation, anxiety response, and cardiovascular function .
Analyse Biochimique
Biochemical Properties
Cyanopindolol Hemifumarate interacts with adrenergic and serotonin receptors . As a β-adrenergic receptor antagonist, it inhibits the action of catecholamines like adrenaline and noradrenaline on β-adrenergic receptors. As a 5HT1A/1B antagonist, it blocks the action of serotonin, a neurotransmitter, on 5HT1A/1B receptors .
Cellular Effects
Cyanopindolol Hemifumarate’s antagonistic action on adrenergic and serotonin receptors can influence various cellular processes. By blocking β-adrenergic receptors, it can affect cell signaling pathways related to heart rate, blood pressure, and metabolism. Its action on serotonin receptors can impact mood, appetite, and sleep .
Molecular Mechanism
Cyanopindolol Hemifumarate exerts its effects at the molecular level by binding to adrenergic and serotonin receptors, thereby preventing their activation by natural ligands. This inhibition can lead to changes in gene expression and cellular responses .
Metabolic Pathways
Cyanopindolol Hemifumarate may be involved in metabolic pathways related to the metabolism of catecholamines and serotonin, given its interaction with adrenergic and serotonin receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyanopindolol hemifumarate involves multiple steps, starting with the preparation of the core structure, which includes an indole ring substituted with a cyanide group and a tert-butylamino group. The key steps typically involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods that construct the indole nucleus.
Introduction of the Cyanide Group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyanide functionality.
Attachment of the Tert-Butylamino Group: This is usually done through nucleophilic substitution reactions where the tert-butylamine is introduced.
Industrial Production Methods: Industrial production of cyanopindolol hemifumarate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanopindolol hemifumarate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyanide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the tert-butylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Pindolol: A non-selective beta-blocker with similar properties but lacks the cyanide group.
Propranolol: Another non-selective beta-blocker used primarily for cardiovascular conditions.
Atenolol: A selective beta-1 blocker with fewer central nervous system effects compared to non-selective beta-blockers.
Uniqueness: Cyanopindolol hemifumarate is unique due to its dual antagonistic properties at both beta-adrenergic and serotonin receptors. This makes it particularly valuable in research settings where both receptor types are of interest .
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBITJKBOWVCCI-WXXKFALUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
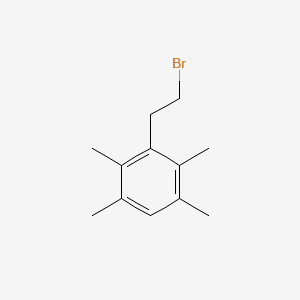

![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)
![[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B566424.png)
